molecular formula C10H12N2O3 B1330568 Ethyl 4-(carbamoylamino)benzoate CAS No. 13289-38-8

Ethyl 4-(carbamoylamino)benzoate

Cat. No.: B1330568
CAS No.: 13289-38-8
M. Wt: 208.21 g/mol
InChI Key: HLVGAFHZUPLCML-UHFFFAOYSA-N
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Description

Ethyl 4-(carbamoylamino)benzoate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . . This compound is characterized by the presence of an ethyl ester group and a carbamoylamino group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(carbamoylamino)benzoate can be synthesized through the reaction of ethanol and 4-ureidobenzoic acid . The reaction typically involves the esterification of 4-ureidobenzoic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(carbamoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of 4-(carbamoylamino)benzoic acid.

    Reduction: Formation of ethyl 4-(aminomethyl)benzoate.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Ethyl 4-(carbamoylamino)benzoate serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for modifications that lead to the creation of various derivatives useful in chemical research.

Biology

  • Enzyme-Substrate Interaction Studies : This compound is utilized in research focused on understanding enzyme mechanisms and substrate interactions. Its structure allows for the investigation of how small molecules can influence enzyme activity.
  • Protein-Ligand Binding : this compound is employed in studies examining protein-ligand interactions, which are crucial for drug design and development.

Medicine

  • Therapeutic Potential : Preliminary studies have indicated that this compound may possess anticancer and antimicrobial properties. Research has focused on its mechanism of action, particularly its ability to inhibit specific enzymes involved in cancer progression and microbial growth.
  • Drug Development : The compound's structural features make it a candidate for modification to enhance its therapeutic efficacy. Studies have explored its potential as a lead compound in developing new pharmaceuticals.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role as a building block facilitates the production of compounds with desired biological activities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating potential use as an antimicrobial agent in clinical settings.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Enzyme Inhibition

Research into the inhibition of specific enzymes by this compound revealed that it effectively binds to the active sites of certain enzymes, disrupting their catalytic functions. This property was explored further for potential applications in cancer therapy.

Enzyme TypeInhibition Percentage (%)
Carbonic anhydrase75
Dipeptidyl peptidase IV60

Mechanism of Action

The mechanism of action of ethyl 4-(carbamoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Ethyl 4-(carbamoylamino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Similar structure but lacks the carbamoylamino group.

    Ethyl 4-(2-chloroacetamido)benzoate: Contains a chloroacetamido group instead of a carbamoylamino group.

    Ethyl 4-(6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamido)benzoate: A more complex derivative with additional functional groups.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Ethyl 4-(carbamoylamino)benzoate, also known by its chemical formula C10_{10}H12_{12}N2_2O3_3, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of an ethyl ester group attached to a benzoate moiety, with a carbamoylamino substituent at the para position. This unique structure confers specific chemical reactivity and biological activity.

Property Value
Molecular FormulaC10_{10}H12_{12}N2_2O3_3
Molecular Weight212.22 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in the context of enzyme-substrate interactions and protein-ligand binding studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies show that it can inhibit the proliferation of tumor cells and induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in various cancer models .

Enzyme Inhibition

This compound has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values indicating significant inhibitory effects. This property makes it a candidate for further exploration in neuroprotective therapies .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, indicating strong antimicrobial potential.
  • Anticancer Activity : In a study involving MCF-7 breast cancer cells, this compound showed an IC50_{50} value of 25 µM, significantly inhibiting cell proliferation compared to control groups. Flow cytometry analysis revealed an apoptosis rate of approximately 40% after treatment with the compound .
  • Enzyme Interaction Studies : Research on AChE inhibition revealed that this compound binds effectively to the enzyme's active site, leading to decreased enzymatic activity. Molecular docking studies predicted favorable binding interactions with a binding energy of -7.5 kcal/mol .

Properties

IUPAC Name

ethyl 4-(carbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-9(13)7-3-5-8(6-4-7)12-10(11)14/h3-6H,2H2,1H3,(H3,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVGAFHZUPLCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312788
Record name ethyl 4-(carbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13289-38-8
Record name 13289-38-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(carbamoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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